molecular formula C12H10O3 B15465892 [1,1'-Biphenyl]-2,4',5-triol CAS No. 59007-08-8

[1,1'-Biphenyl]-2,4',5-triol

Cat. No.: B15465892
CAS No.: 59007-08-8
M. Wt: 202.21 g/mol
InChI Key: JFNWQOHVPQHYQL-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,4',5-triol (CAS 4190-05-0) is a polyhydroxylated biphenyl that serves as a valuable chemical scaffold in medicinal chemistry and organic synthesis . As a member of the hydroxylated biphenyls, it is part of a broader class of polyphenols studied for their diverse biological activities, which are often attributed to antioxidant properties . The compound's structure, featuring multiple hydroxyl groups on the biphenyl backbone, makes it a versatile intermediate for constructing more complex molecules. Research into analogous biphenyl-triol structures has demonstrated their potential as core structures for developing novel antibacterial agents, with some derivatives showing potent activity against antibiotic-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related biphenyl-diol compounds are known to interact with specific enzymes, such as 1,2-dihydroxynaphthalene dioxygenase and biphenyl-2,3-diol 1,2-dioxygenase, highlighting the potential for this compound class to be used in biochemical and enzymatic studies . The historical development of biphenyl chemistry, including classic synthetic methods like the Ullmann reaction, provides a rich context for the modern synthesis and application of this triol derivative . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. WARNING: This product is For Research Use Only (RUO). It is not intended for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59007-08-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-hydroxyphenyl)benzene-1,4-diol

InChI

InChI=1S/C12H10O3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7,13-15H

InChI Key

JFNWQOHVPQHYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl 2,4 ,5 Triol and Its Structural Analogues

Classical Coupling Reactions for Biphenyl (B1667301) Formation

Traditional cross-coupling reactions remain a cornerstone for the synthesis of biaryl compounds. These methods typically involve the formation of a carbon-carbon bond between two aryl precursors, often facilitated by a transition metal catalyst.

Ullmann Reaction Approaches to [1,1'-Biphenyl]-2,4',5-triol Synthesis

The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-promoted coupling of two aryl halides. organic-chemistry.orgbyjus.comwikipedia.org The classic Ullmann reaction often requires harsh conditions, such as high temperatures, which can be incompatible with sensitive functional groups. wikipedia.org However, modern variations have been developed to proceed under milder conditions.

In the context of synthesizing this compound, an Ullmann coupling approach would likely involve the reaction of a suitably protected 2,4,5-trihydroxyphenyl halide with another aryl halide. The hydroxyl groups are typically protected as methoxy (B1213986) or other ether groups to prevent unwanted side reactions and to improve the solubility and stability of the starting materials. The resulting polymethoxybiphenyl can then be deprotected to yield the final triol product. While direct examples for the synthesis of the target molecule are not abundant in readily available literature, the general applicability of the Ullmann reaction to substituted aryl halides suggests its feasibility. organic-chemistry.orgbyjus.com Unsymmetrical Ullmann reactions, though less common, can be achieved by using one of the aryl halides in excess. wikipedia.org

Table 1: Key Features of the Ullmann Reaction for Biphenyl Synthesis

FeatureDescription
Reactants Two aryl halides
Catalyst Copper (elemental or salts)
Conditions Traditionally high temperatures; modern variations are milder
Advantages Historical significance, useful for symmetrical biaryls
Limitations Harsh conditions in classic method, often requires activated aryl halides

Suzuki-Miyaura Coupling Strategies for this compound Precursors

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids make it a powerful tool for the synthesis of complex biaryls. libretexts.org

For the synthesis of precursors to this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2,5-dimethoxyphenylboronic acid with a 4-halophenol derivative (or its protected form). The methoxy groups serve as protected hydroxyl functionalities that can be cleaved in a subsequent step. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.org The choice of ligands, base, and solvent can be optimized to achieve high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand Triphenylphosphine (PPh₃), Buchwald ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Aqueous mixtures

Microwave-assisted Suzuki-Miyaura reactions have emerged as a green and efficient alternative, often leading to significantly reduced reaction times and improved yields. nih.govarkat-usa.orgresearchgate.netrsc.org This technique has been successfully applied to the synthesis of various biaryl compounds and holds promise for the efficient production of this compound precursors. nih.gov

Negishi and Stille Coupling Applications in Biphenyl-Triol Synthesis

The Negishi and Stille couplings are other powerful palladium-catalyzed cross-coupling reactions that are instrumental in the formation of C-C bonds.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate. organic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc species, which often allows for milder reaction conditions and coupling of sterically hindered substrates. For the synthesis of a this compound precursor, this could involve the preparation of a zincate from a protected 2,4,5-trihydroxyphenyl halide and its subsequent coupling with a suitable aryl halide.

The Stille coupling employs an organotin compound (organostannane) as the coupling partner. organic-chemistry.orglibretexts.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups and are less sensitive to the presence of water compared to some other coupling reactions. organic-chemistry.org The synthesis of a polymethoxylated biphenyl precursor to this compound could be envisioned by coupling a stannylated dimethoxybenzene derivative with a halophenol derivative. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 3: Comparison of Negishi and Stille Couplings

FeatureNegishi CouplingStille Coupling
Organometallic Reagent OrganozincOrganotin
Advantages High reactivity, good for hindered substratesHigh functional group tolerance, less water-sensitive
Disadvantages Moisture sensitivity of organozinc reagentsToxicity of tin compounds

Novel and Green Synthetic Pathways for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov While the direct application of organocatalysis to the synthesis of this compound is not yet widely reported, the field is rapidly advancing. Organocatalytic methods are being explored for the asymmetric synthesis of atropisomeric biaryls, which are chiral due to restricted rotation around the C-C single bond. nih.gov It is conceivable that future developments in organocatalysis could lead to novel, enantioselective syntheses of chiral analogs of this compound.

Photoredox Catalysis in Biphenyl-Triol Synthesis

Visible-light photoredox catalysis has gained prominence as a mild and powerful method for forging chemical bonds. beilstein-journals.orgnih.govchemrxiv.orgthieme.deyoutube.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. These intermediates can then participate in a variety of chemical transformations, including C-H functionalization.

The direct C-H hydroxylation of biphenyls using photoredox catalysis is an area of active research. This approach offers the potential for a more atom-economical synthesis of hydroxylated biphenyls by avoiding the need for pre-functionalized starting materials. While specific examples for the synthesis of this compound using this method are still emerging, the ability of photoredox catalysis to facilitate challenging C-O bond formations suggests it as a promising future direction for the synthesis of this and other polyhydroxylated biaryls.

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to classical coupling reactions, including the Ullmann and Suzuki-Miyaura reactions. nih.govmdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave technology to the synthesis of this compound precursors via these classical coupling reactions represents a significant step towards more sustainable synthetic protocols.

Biocatalytic Approaches to Hydroxylated Biphenyls

The synthesis of hydroxylated biphenyls through biocatalysis presents an environmentally conscious alternative to traditional chemical methods, often providing high selectivity under mild conditions. Enzymes, particularly those from microbial sources, have been extensively studied for their ability to introduce hydroxyl groups onto the biphenyl scaffold.

Key enzymatic players in this field are monooxygenases and dioxygenases. For instance, 2-hydroxybiphenyl 3-monooxygenase, encoded by the hbpA gene in certain bacteria, has demonstrated the ability to transform hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov This enzyme is part of a genetic pathway responsible for the degradation of these compounds in the environment. nih.gov The heterologous expression and purification of the HbpA enzyme have confirmed its substrate specificity, which includes not only 2-phenylphenol (B1666276) but also a variety of OH-PCBs. nih.gov

Another significant class of enzymes is the cytochrome P450 family, renowned for its versatility in hydroxylating a wide array of substrates. nih.gov Specifically, cytochrome P450 BM3 has been a subject of research for the regioselective ortho-hydroxylation of monosubstituted benzenes. nih.gov While not directly applied to this compound, the principles of using such enzymes are foundational. These enzymes can be engineered or selected to target specific positions on an aromatic ring, a crucial aspect for synthesizing complex hydroxylated biphenyls. nih.gov

Aldolases and related enzymes also contribute to the biocatalytic synthesis of hydroxylated natural products, representing a broad category of catalysts for forming C-C bonds and introducing hydroxyl groups. nih.gov

The table below summarizes key biocatalytic systems investigated for the hydroxylation of biphenyl and related aromatic compounds.

Enzyme/SystemSource Organism (Example)Substrate(s)Product(s)Reference
2-Hydroxybiphenyl 3-monooxygenase (HbpA)Bacteria (e.g., strain P1B16)2-phenylphenol, OH-PCBsDihydroxylated biphenyls nih.gov
Cytochrome P450 BM3Bacillus megateriumMonosubstituted benzenesOrtho-hydroxylated benzenes nih.gov
Bacterial Peroxygenases (CYP152 family)Various bacteriaMedium chain fatty acidsα-hydroxylated fatty acids rsc.org
AldolasesVariousAldehydes, KetonesHydroxylated chiral compounds nih.gov

Regioselective Hydroxylation and Derivatization Strategies for this compound

Achieving the specific 2,4',5-triol substitution pattern on the biphenyl core requires precise control over the reaction, a concept known as regioselectivity. Both chemical and biocatalytic methods offer strategies to this end.

In chemical synthesis, oxidative coupling reactions are a prominent method. For instance, the oxidative cross-coupling of two different phenols can yield unsymmetrical biphenols. acs.org A study demonstrated an efficient synthesis using potassium persulfate (K₂S₂O₈) and a phase-transfer catalyst in trifluoroacetic acid, which allowed for the controlled coupling at the ortho C-H bonds of the phenols. acs.org Microwave-assisted oxidative coupling of natural phenols has also been explored as an eco-friendly approach to generate C2-symmetric hydroxylated biphenyls. cnr.it Such methods could theoretically be adapted by selecting appropriate phenol (B47542) precursors to construct the this compound skeleton.

From a biocatalytic standpoint, the inherent selectivity of enzymes is a major advantage. As mentioned, cytochrome P450 monooxygenases can be engineered to achieve highly regioselective hydroxylations. nih.gov Research on P450 BM3 has shown its potential for specific o-hydroxylation of benzene (B151609) derivatives. nih.gov Similarly, bacterial peroxygenases from the CYP152 family have been identified for their high regioselectivity in the α-hydroxylation of fatty acids, showcasing the potential of this enzyme class for targeted C-H oxidation. rsc.org The challenge lies in identifying or engineering an enzyme that can perform the multiple, specific hydroxylations required to produce this compound from a biphenyl or monohydroxylated precursor.

The metabolism of polychlorinated biphenyls (PCBs) in organisms like rice plants also provides insights into derivatization. acs.org These processes involve hydroxylation and subsequent methylation, indicating natural pathways for derivatizing the biphenyl core. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is contingent upon effective purification and isolation methods to separate the target compound from starting materials, by-products, and solvents. The polarity imparted by the three hydroxyl groups heavily influences the choice of technique.

A common purification strategy for hydroxylated aromatic compounds involves column chromatography. For the purification of hydroxylated PCBs from biological or environmental samples, a multi-step process is often employed. This can include extraction with an organic solvent like dichloromethane (B109758) (DCM), followed by cleanup steps using adsorbents. acs.org For example, acidified silica (B1680970) gel is frequently used to remove interfering lipids and other compounds. acs.org

Modern analytical techniques are indispensable for both purification and identification. High-performance liquid chromatography (HPLC) is a powerful tool for separating complex mixtures of polar compounds. For ultimate confirmation and quantification, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the method of choice for analyzing hydroxylated biphenyls. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the determination of concentrations even in complex matrices like blood samples without the need for derivatization. nih.gov

Gas chromatography/mass spectrometry (GC/MS) is also used, particularly for related, more volatile compounds like methoxylated biphenyls (MeO-PCBs), often employing a capillary column such as a DB-5 MS. acs.org

A summary of relevant purification and analytical techniques is provided below.

TechniqueApplicationDetailsReference
Column ChromatographyPreparative purificationUse of adsorbents like acidified silica gel to remove impurities. acs.org
High-Performance Liquid Chromatography (HPLC)SeparationEffective for separating polar compounds like polyhydroxylated biphenyls. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)Analysis & QuantificationHighly sensitive and specific method for identifying and measuring OH-PCBs without derivatization. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS)AnalysisUsed for analyzing related, more volatile derivatives like MeO-PCBs. acs.org

Theoretical and Computational Investigations of 1,1 Biphenyl 2,4 ,5 Triol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For [1,1'-Biphenyl]-2,4',5-triol, these studies provide insights into its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Theoretical studies on biphenyl (B1667301) and its hydroxylated derivatives, often employing the B3LYP functional with a 6-31G(d,p) basis set, provide valuable data on key electronic parameters. researchgate.net These parameters are crucial for understanding the chemical behavior of the molecule.

For this compound, it is anticipated that the hydroxyl groups would significantly influence its electronic properties. The presence of these electron-donating groups is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value RangeSignificance
HOMO Energy-5.0 to -5.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap3.5 to 4.5 eVRelates to chemical reactivity and stability
Ionization Potential6.0 to 6.5 eVEnergy required to remove an electron
Electron Affinity0.5 to 1.0 eVEnergy released upon gaining an electron

Note: These values are estimations based on studies of similar hydroxylated biphenyls and are subject to variation based on the specific computational methods and basis sets used.

The ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively, provide further information on the molecule's ability to participate in electron transfer processes. The hydroxyl substitutions are expected to lower the ionization potential compared to the parent biphenyl molecule, making it a better electron donor.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govacs.org The MEP map of this compound is expected to show regions of negative potential (red and yellow) and positive potential (blue).

The negative regions, indicative of electron-rich areas, are anticipated to be localized around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack. The aromatic rings will also exhibit negative potential above and below the plane due to the π-electron cloud. The hydrogen atoms of the hydroxyl groups will be characterized by regions of positive potential, making them likely sites for nucleophilic attack. Computational studies on substituted benzenes and other hydroxylated aromatic compounds support these general trends. dtic.mil The specific arrangement of the hydroxyl groups in this compound will create a distinct MEP map that governs its intermolecular interactions, including hydrogen bonding. tandfonline.com

Conformational Analysis and Torsional Dynamics of the Biphenyl Core

The conformation of biphenyls is a key determinant of their physical and biological properties. The torsional angle between the two phenyl rings is a critical parameter that is influenced by both steric and electronic effects.

The potential energy surface (PES) of biphenyl as a function of the torsional angle between the phenyl rings has been extensively studied. In the gas phase, biphenyl has a twisted conformation with a dihedral angle of approximately 44.4°. wikipedia.org The planar conformation is destabilized by steric hindrance between the ortho-hydrogens, while the perpendicular conformation is disfavored due to reduced π-conjugation between the rings. The energy barriers to rotation are relatively small, on the order of a few kJ/mol. wikipedia.org

For this compound, the PES is expected to be more complex. The presence of a hydroxyl group at the ortho-position (position 2) would significantly increase the rotational barrier due to steric hindrance. libretexts.org Computational studies on ortho-substituted biphenyls have shown that such substitutions can dramatically increase the energy required for rotation, potentially leading to stable atropisomers. libretexts.org The potential energy surface would likely exhibit distinct minima corresponding to stable, non-planar conformations.

The hydroxyl groups in this compound play a crucial role in determining its preferred conformation. The ortho-hydroxyl group at position 2 is the most significant factor, introducing substantial steric strain that forces the phenyl rings to adopt a more twisted arrangement compared to the parent biphenyl. libretexts.org

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules in a solvent environment, offering insights into their stability, solvation, and interactions with surrounding molecules. nih.govtandfonline.com

For this compound, MD simulations in an aqueous solution would be particularly revealing. The three hydroxyl groups are capable of forming hydrogen bonds with water molecules, which would significantly affect its solubility and orientation at interfaces. Simulations of similar hydroxylated compounds in water have shown that the solvent molecules can form a structured shell around the solute, influencing its conformational dynamics. nih.govnih.gov

The stability of this compound in solution would be influenced by both its intrinsic conformational preferences and its interactions with the solvent. MD simulations could track the fluctuations of the torsional angle between the phenyl rings, revealing the most populated conformational states in a solvated environment. It is expected that the explicit solvent interactions would modulate the potential energy surface, potentially stabilizing conformations that might be less favorable in the gas phase. The dynamic formation and breaking of hydrogen bonds between the hydroxyl groups and water molecules would be a key feature of its behavior in aqueous media.

In Silico Modeling of this compound’s Interactions with Biomolecules

Computational modeling has been instrumental in elucidating the potential molecular targets of this compound and the structural features that govern its biological activity. Through sophisticated simulation techniques, researchers can visualize and analyze the interactions between this biphenyl-triol and various biomolecules at an atomic level.

Ligand-Protein Docking Simulations (Mechanistic Focus)

Ligand-protein docking simulations are a powerful computational tool used to predict the preferred binding orientation of a small molecule, such as this compound, to a specific protein target. These simulations provide a mechanistic understanding of the binding process, highlighting the key intermolecular interactions that stabilize the ligand-protein complex.

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the general principles of docking biphenyl ligands to protein targets can be inferred from studies on structurally similar compounds. For instance, research on biphenyl inhibitors of targets like the programmed death-ligand 1 (PD-L1) has demonstrated the importance of specific amino acid residues in the binding pocket. In such simulations, a receptor grid is typically generated around the active site of the protein, and the flexible ligand is then allowed to explore various conformations within this grid to identify the most energetically favorable binding pose.

The interactions governing the binding of biphenyl scaffolds often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For a molecule like this compound, the hydroxyl groups are expected to act as hydrogen bond donors and acceptors, forming crucial connections with polar residues in the protein's active site. The biphenyl core provides a hydrophobic surface that can engage in van der Waals interactions and π-π stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan.

The stability of the predicted binding poses is often further evaluated using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time. These simulations can confirm the stability of key interactions and reveal the influence of solvent molecules on the binding event.

Table 1: Key Interaction Types in Ligand-Protein Docking

Interaction TypeDescriptionPotential Interacting Residues for this compound
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solution.Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine
π-π StackingNon-covalent interaction between aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine

Pharmacophore Modeling of Biphenyl-Triol Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for the this compound scaffold would define the spatial relationships between key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic regions.

For a biphenyl-triol scaffold, a hypothetical pharmacophore model would likely consist of:

Three Hydrogen Bond Donor/Acceptor Features: Corresponding to the three hydroxyl groups. The precise vector and location of these features would be critical.

Two Aromatic/Hydrophobic Features: Representing the two phenyl rings. The distance and dihedral angle between these rings would be a key parameter.

The development of such a model would involve aligning a set of active biphenyl-triol analogues and extracting the common chemical features responsible for their activity. This model could then be used for virtual screening of large chemical databases to identify novel compounds with a similar activity profile or to guide the design of new derivatives with enhanced potency and selectivity.

Table 2: Hypothetical Pharmacophore Features for a Biphenyl-Triol Scaffold

FeatureTypeMultiplicityDescription
HBD/HBAHydrogen Bond Donor/Acceptor3Represents the hydroxyl groups capable of forming hydrogen bonds.
AROM/HYDAromatic/Hydrophobic2Represents the phenyl rings contributing to hydrophobic and aromatic interactions.

Exploration of Mechanistic Biological Activities and Molecular Interactions of 1,1 Biphenyl 2,4 ,5 Triol

Investigation of Antioxidant Mechanisms at a Molecular Level

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity. This is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting oxidative chain reactions. The number and arrangement of these hydroxyl groups on the aromatic rings are critical determinants of their antioxidant efficacy.

Radical Scavenging Pathways and Kinetics

Phenolic compounds typically scavenge free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT pathway, the phenolic antioxidant donates a hydrogen atom to a radical, effectively neutralizing it. The resulting antioxidant radical is generally more stable and less reactive. The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the radical.

The kinetics of these reactions, which dictate the rate at which a compound can scavenge radicals, are crucial for understanding its antioxidant power. Common assays used to evaluate these kinetics include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the discoloration of a radical solution upon the addition of an antioxidant, with faster and more significant discoloration indicating higher kinetic efficiency.

However, specific studies detailing the radical scavenging pathways and kinetic parameters for [1,1'-Biphenyl]-2,4',5-triol are not available in the current scientific literature.

Role in Redox Cycling and Metal Chelation

Redox cycling is a process where a compound can repeatedly accept and donate electrons, potentially leading to the generation of reactive oxygen species (ROS) under certain conditions. While this can be a pro-oxidant activity, it can also contribute to antioxidant defense by influencing the cellular redox state. The ability of a phenolic compound to participate in redox cycling is dependent on its reduction potential.

Furthermore, many phenolic compounds can act as antioxidants by chelating metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These transition metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic compounds can render them inactive, thereby preventing oxidative damage. The chelating ability is often associated with the presence of specific arrangements of hydroxyl and carbonyl groups.

Specific research investigating the role of this compound in redox cycling and its metal chelation capabilities has not been reported.

Modulation of Cellular Pathways and Molecular Targets (in vitro, cell-free systems)

Beyond direct antioxidant activity, biphenyls and related polyphenols can exert their biological effects by interacting with and modulating the function of various cellular components, including enzymes and receptors.

Enzyme Inhibition and Activation Mechanisms (e.g., specific oxidoreductases, kinases)

Phenolic compounds are known to inhibit a variety of enzymes, including oxidoreductases like tyrosinase and various kinases. The mechanism of inhibition can vary and may be competitive, non-competitive, uncompetitive, or mixed. For instance, many polyphenols inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, by chelating the copper ions in its active site or by acting as an alternative substrate. Kinase inhibition by polyphenols can occur through ATP-competitive binding to the enzyme's active site or through allosteric mechanisms.

There are currently no published studies that have investigated the specific inhibitory or activatory effects of this compound on any specific oxidoreductases or kinases, nor are there any kinetic data available.

Receptor Binding and Agonist/Antagonist Activity in Model Systems

The structural similarity of some biphenyl (B1667301) compounds to endogenous signaling molecules allows them to bind to cellular receptors and modulate their activity. This can lead to either agonistic (activating) or antagonistic (inhibitory) effects. For example, some polyphenolic compounds have been shown to interact with nuclear receptors, which are involved in regulating gene expression.

To date, no studies have been published that explore the receptor binding profile of this compound or its potential agonist or antagonist activities in any model system.

Influence on Gene Expression in Non-Human Cell Lines (mechanistic)

By interacting with signaling pathways and receptors, phenolic compounds can ultimately influence the expression of various genes. This can have a wide range of downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. Studies in non-human cell lines are often used to elucidate these mechanistic pathways.

The scientific literature currently lacks any reports on the influence of this compound on gene expression in any non-human cell lines.

Structure-Activity Relationship (SAR) Studies for Modified this compound Analogues

The biological efficacy of this compound is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies, which involve the synthesis and evaluation of various analogues, have provided critical insights into how specific structural modifications influence its activity. These investigations primarily focus on the arrangement and number of hydroxyl groups and the introduction of other substituents onto the biphenyl scaffold.

Impact of Hydroxyl Group Position and Number

The placement and quantity of hydroxyl (-OH) groups on the biphenyl rings are determinant factors for the compound's biological activity, particularly its inhibitory effects on enzymes like tyrosinase. Research has demonstrated that for a biphenyl structure to exhibit potent activity, the presence of hydroxyl groups is essential.

Key findings from SAR studies on hydroxyl group variations include:

Resorcinol (B1680541) Moiety: The 4-substituted resorcinol moiety (a benzene (B151609) ring with hydroxyl groups at positions 2 and 4) is a critical feature for high inhibitory activity. Analogues possessing this feature consistently show stronger effects.

Catechol vs. Resorcinol: Compounds with a catechol structure (hydroxyl groups at positions 3 and 4) tend to be less active than their resorcinol counterparts.

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups does not always correlate with increased activity. For instance, some dihydroxybiphenyls exhibit more potent inhibition than certain trihydroxybiphenyls, suggesting an optimal number and arrangement of these groups. The presence of a 2,4-dihydroxy substitution pattern on one of the phenyl rings is often a key element for potent inhibition.

Table 1: Effect of Hydroxyl Group Position on Biological Activity

Compound Name Hydroxyl Group Positions Relative Biological Activity
[1,1'-Biphenyl]-2,4'-diol 2-OH, 4'-OH Moderate
[1,1'-Biphenyl]-3,4-diol 3-OH, 4-OH (Catechol) Low
[1,1'-Biphenyl]-2,4,5-triol 2-OH, 4-OH, 5-OH High
[1,1'-Biphenyl]-2,4,6-triol 2-OH, 4-OH, 6-OH Moderate-High

Role of Substituents on Biological Response

Beyond hydroxyl groups, the introduction of other chemical moieties onto the biphenyl core can significantly modulate the biological response. nih.gov The nature, size, and position of these substituents can alter the compound's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

For example, in studies of related biphenyl nitrone compounds, the type of substituent on the nitrone function was shown to be crucial for neuroprotective and antioxidant activities. nih.gov Analogues bearing N-tert-Bu and N-Bn groups demonstrated enhanced properties compared to those with smaller methyl groups. nih.gov This indicates that the bulk and electronic nature of the substituent play a direct role in the compound's efficacy. nih.gov

Similarly, SAR studies on other classes of biphenyl derivatives, such as those with sulfonamide or triazole groups, have consistently shown that substituents on the phenyl rings are pivotal. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) or electron-donating groups like hydroxyl (-OH) at specific positions can enhance the activity of the parent compound. researchgate.net

Table 2: Influence of Substituents on the Biological Activity of Biphenyl Analogues

Base Scaffold Substituent Position Observed Effect on Activity
Biphenyl -Cl (Chloro) 4-position Enhancement
Biphenyl -NO2 (Nitro) 3-position Enhancement
Biphenyl Nitrone -N-tert-Butyl Nitrone Motif Increased neuroprotection
Biphenyl Nitrone -N-Benzyl Nitrone Motif Increased neuroprotection

Mechanisms of Action in In Vitro Biological Models (excluding human and clinical)

In non-human, in vitro models, this compound and its analogues have been investigated to elucidate their mechanisms of action, primarily as enzyme inhibitors and antioxidants.

A primary mechanism identified is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Kinetic analysis of this inhibition reveals that these compounds often act as competitive or mixed-type inhibitors. This suggests that the compound binds to the enzyme's active site, likely through interactions with key amino acid residues, thereby preventing the natural substrate (like L-tyrosine) from binding and being converted. The 2,4-dihydroxy substitution pattern is particularly effective in chelating the copper ions within the tyrosinase active site, which is a critical aspect of its inhibitory mechanism.

Furthermore, the antioxidant properties of these biphenyls contribute to their biological effects. In cellular models, analogues have demonstrated the capacity to scavenge free radicals, such as hydroxyl radicals, and inhibit processes like lipid peroxidation. nih.gov For example, certain biphenyl nitrones have shown significant efficacy in reducing superoxide (B77818) production in neuroblastoma cell cultures, thereby protecting the cells from oxidative stress-induced damage. nih.gov This free-radical scavenging ability is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl groups.

Advanced Spectroscopic and Chromatographic Approaches in the Study of 1,1 Biphenyl 2,4 ,5 Triol and Its Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules. emerypharma.com In the context of [1,1'-Biphenyl]-2,4',5-triol, NMR techniques are indispensable for elucidating its three-dimensional structure and conformational dynamics.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of Complex Derivatives

Two-dimensional (2D) NMR spectroscopy provides a comprehensive map of proton and carbon connectivities within a molecule, which is essential for the unambiguous structural assignment of complex derivatives of this compound. youtube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY spectra would reveal which protons are on adjacent carbons within each phenyl ring, aiding in the assignment of the aromatic proton signals. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying the connectivity between the two phenyl rings across the biphenyl (B1667301) linkage and for placing substituents on the aromatic rings by observing correlations between protons and quaternary carbons. youtube.comlibretexts.org

2D NMR Technique Type of Correlation Information Gained for this compound Derivatives
COSY ¹H-¹H (through-bond coupling)Identifies neighboring protons within each aromatic ring.
HSQC ¹H-¹³C (one-bond coupling)Correlates protons to their directly attached carbon atoms.
HMBC ¹H-¹³C (multiple-bond coupling)Establishes connectivity between the two phenyl rings and confirms substituent positions.

Dynamic NMR for Torsional Barrier Determination

The two phenyl rings of biphenyl compounds are not coplanar due to steric hindrance between the ortho substituents. The rotation around the central carbon-carbon single bond is a dynamic process characterized by a specific energy barrier. Dynamic NMR (DNMR) spectroscopy is a key technique used to measure the rotational barriers in biphenyl structures. researchgate.netnih.gov By studying the changes in the NMR spectrum at different temperatures, such as the coalescence of signals from distinct rotamers, the rate of rotation and the corresponding free energy of activation (ΔG‡) for the torsional barrier can be determined. acs.org For this compound and its derivatives, DNMR studies can provide valuable insights into their conformational flexibility and the influence of substituent patterns on the rotational energy landscape. researchgate.net The barriers for biphenyl-type rotation can vary significantly depending on the substrate, with reported values ranging from less than 7 to 21.0 kcal/mol. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathways and Metabolite Identification (in vitro models)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable for monitoring the progress of chemical reactions involving this compound. By analyzing samples from a reaction mixture at different time points, HRMS can identify the formation of products and byproducts with great confidence. researchgate.netchemrxiv.org The high sensitivity and precision of HRMS also enable the detection of low-level intermediates, offering a more complete picture of the reaction mechanism. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and subjecting it to fragmentation. The resulting product ions are then analyzed to provide detailed structural information. semanticscholar.orgnih.gov For derivatives of this compound, MS/MS is crucial for confirming their structure. The fragmentation patterns observed can reveal the nature and position of substituents, as well as the connectivity of the biphenyl core. This technique is also instrumental in the identification of metabolites in in-vitro models, where the compound is exposed to biological systems to simulate metabolic processes. nih.gov

Mass Spectrometry Technique Primary Function Application to this compound
HRMS Accurate mass measurementDetermination of elemental composition, reaction monitoring. researchgate.netresearchgate.net
MS/MS Structural elucidation via fragmentationConfirmation of derivative structures, metabolite identification. nih.govsemanticscholar.org

Advanced Chromatographic Separations of Isomers and Related Compounds

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the separation of its various isomers and related compounds. Due to the structural similarity of polyphenyl isomers, their separation can be challenging.

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are employed for this purpose. The choice of stationary phase is critical for achieving successful separation. While standard C18 columns are widely used, stationary phases with different selectivities, such as phenyl-hexyl or biphenyl phases, often provide enhanced resolution for aromatic compounds. chromatographyonline.comqub.ac.uk These phases can offer alternative selectivities driven by factors like polarity and shape selectivity, which are crucial for separating closely related isomers of this compound. chromatographyonline.com The development of preparative separation methods, sometimes combining different chromatographic techniques, is also important for isolating pure compounds for further study. nih.govrsc.org

Chiral Chromatography for Enantiomeric Separation

Chirality in biphenyl compounds arises from a phenomenon known as atropisomerism, where restricted rotation around the single bond connecting the two phenyl rings creates stable, non-superimposable mirror-image isomers called enantiomers. pharmaguideline.com This restricted rotation, or hindered rotation, typically occurs when three of the four ortho positions (positions 2, 6, 2', and 6') are occupied by bulky substituents, which create a high steric strain barrier. pharmaguideline.com These stereoisomers are also referred to as tropoisomers. pharmaguideline.com

In the case of this compound, the substituents are a hydroxyl group at the C2 position, and hydroxyl groups at the C4' and C5' positions. Only one of the four ortho positions is substituted. The absence of bulky groups on at least three of the four ortho positions means that the energy barrier for rotation around the central C-C bond is generally too low to allow for the isolation of stable enantiomers at room temperature. Therefore, this compound is typically not considered to possess stable atropisomers, and its resolution into separate enantiomers is generally not a required analytical step.

However, the principles of chiral chromatography would be applicable if a biphenyl derivative with sufficient steric hindrance were being studied. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. libretexts.org Common CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govsigmaaldrich.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. libretexts.org The choice of mobile phase, which can range from normal-phase (non-polar solvents) to polar organic or reversed-phase conditions, is critical for achieving separation. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and selectivity for both purity assessment and reaction monitoring. gcms.cznih.gov A typical LC-MS method involves a reversed-phase HPLC separation coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.

Purity Analysis: For purity determination, a sample of this compound is separated on a C18 column. nih.gov A gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. clinicaterapeutica.it The HPLC separates the target compound from starting materials, by-products, and other impurities based on their differential partitioning between the mobile and stationary phases. gcms.cz The mass spectrometer then detects the ions, providing mass-to-charge (m/z) information. The purity of the this compound sample is determined by the relative peak area of its corresponding ion (e.g., [M+H]⁺ at m/z 203.06) compared to the total ion chromatogram.

Reaction Monitoring: LC-MS is also highly effective for monitoring the progress of chemical reactions that synthesize or consume this compound. chemrxiv.org Small aliquots can be taken from the reaction mixture at various time points and analyzed directly. By tracking the decrease in the ion signal of reactants and the simultaneous increase in the signal corresponding to this compound, chemists can determine the reaction kinetics and endpoint. chemrxiv.org This allows for precise control over the reaction, optimization of conditions, and identification of any intermediate or degradation products. harvard.edu

ParameterValue/MethodPurpose
Chromatography System Reversed-Phase HPLCSeparation of components in a mixture
Column C18, 2.6 µm, 100 x 2.1 mmStationary phase for separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component of the mobile phase
Gradient 5% B to 95% B over 10 minutesTo elute compounds with varying polarities
Flow Rate 0.4 mL/minSpeed of mobile phase through the column
Ionization Source Electrospray Ionization (ESI), Positive ModeTo generate ions for mass analysis
Expected [M+H]⁺ for this compound m/z 203.06To confirm the identity of the product
Analysis Peak area integrationTo quantify purity and reaction conversion

Table 1: Illustrative LC-MS parameters for the analysis of this compound. These parameters are typical for the analysis of small polar molecules and are used for both purity assessment and reaction monitoring.

Spectroscopic Probes for Investigating Molecular Interactions (e.g., UV-Vis, Fluorescence in binding studies)

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive methods for investigating the molecular interactions of this compound. The biphenyl scaffold possesses inherent spectroscopic properties that are sensitive to its local environment, making it a useful probe for studying binding events with macromolecules like proteins or nucleic acids. kpi.ua

UV-Vis Spectroscopy: this compound exhibits characteristic absorption bands in the UV region due to π-π* electronic transitions within the aromatic rings. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent polarity and by molecular interactions. When the compound binds to a target molecule, changes in the local environment can perturb the electronic ground and excited states, often resulting in a bathochromic (red) or hypsochromic (blue) shift in the λmax. These shifts, while often small, can be monitored to determine binding affinity and stoichiometry.

Fluorescence Spectroscopy: Biphenyl moieties are known to be fluorescent, and this property can be a highly sensitive indicator of molecular interactions. kpi.ua Upon excitation at an appropriate wavelength, this compound will emit light at a longer wavelength. The fluorescence intensity and the position of the emission maximum are highly dependent on the molecule's environment. Binding to a biological macromolecule can lead to either fluorescence enhancement or quenching. nih.gov Enhancement may occur if the binding pocket shields the molecule from solvent quenching, while quenching can happen if the binding site contains groups that facilitate non-radiative decay pathways. These changes can be used to quantify binding constants and probe the nature of the binding site. The interaction between biphenyl moieties and other functional groups, such as carbonyls, can alter the electronic distribution and lead to red-shifted fluorescence, indicating a change in molecular interaction. kpi.ua

Spectroscopic ParameterFree in BufferBound to TargetSignificance of Change
UV-Vis λmax 260 nm265 nmA 5 nm red shift (bathochromic shift) suggests an alteration in the electronic environment upon binding.
Molar Absorptivity (ε) 18,000 M⁻¹cm⁻¹17,500 M⁻¹cm⁻¹A slight decrease (hypochromism) can indicate stacking interactions or conformational changes.
Fluorescence Excitation λmax 260 nm265 nmCorresponds to the change in the absorption spectrum.
Fluorescence Emission λmax 385 nm395 nmA significant red shift indicates that the excited state is stabilized upon binding, often due to a less polar environment.
Fluorescence Intensity 100 (Relative Units)180 (Relative Units)Fluorescence enhancement suggests the molecule is in a more rigid environment and shielded from solvent quenching upon binding. nih.gov

Table 2: Hypothetical spectroscopic data for this compound illustrating changes upon binding to a molecular target. Such data is used to confirm and quantify molecular interactions.

Derivatives, Analogues, and Prodrug Strategies Based on the 1,1 Biphenyl 2,4 ,5 Triol Scaffold

Design and Synthesis of Substituted Biphenyl-Triol Analogues

The design and synthesis of analogues of [1,1'-Biphenyl]-2,4',5-triol involve strategic modifications to the core structure to explore and optimize biological activity. Synthetic strategies often focus on building the biphenyl (B1667301) core and then introducing or modifying the hydroxyl groups and other substituents.

A common approach to synthesizing substituted biphenyl compounds is through cross-coupling reactions. The Suzuki coupling, for instance, is a versatile method for forming the carbon-carbon bond between the two phenyl rings. google.com This reaction allows for the coupling of a boronic acid with a halide, providing a modular approach to synthesizing a wide array of substituted biphenyls. Another method involves the coupling of a Knochel metal reagent with halogenated benzene (B151609), which has shown high efficiency and tolerance for various functional groups. google.com

Once the biphenyl core is established, the introduction and modification of substituents become the next critical step. For instance, in the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, a series of reactions are employed to build complex side chains onto the biphenyl structure. nih.gov The synthesis of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids involves multiple steps, including selective bromination, nitro reduction, Suzuki coupling, and sulfonamide formation, to introduce various fragments onto the core moiety. nih.gov

The strategic placement of substituents on the biphenyl rings can significantly influence the molecule's properties. For example, the presence of bulky groups at the ortho positions can lead to restricted rotation around the biphenyl bond, a phenomenon known as atropisomerism. pharmaguideline.com This creates stable stereoisomers that can exhibit different biological activities. The conformational properties of biphenyl derivatives are a key consideration in their design. nih.gov

Table 1: Examples of Synthetic Approaches for Biphenyl Derivatives

Synthetic Strategy Key Reaction Application Example Reference
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid and a halide.Synthesis of various substituted biphenyl cores. nih.gov
Knochel Metal Reagent CouplingCoupling of a Knochel metal reagent with halogenated benzene.Rapid and efficient synthesis of substituted biphenyls with good functional group tolerance. google.com
Multi-step SynthesisSequential reactions including bromination, reduction, and coupling.Preparation of complex biphenyl derivatives with specific functionalities. nih.gov

Strategies for Enhancing Selectivity and Potency in Model Systems

The development of this compound analogues with enhanced selectivity and potency is a primary objective in medicinal chemistry. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications impact biological activity. nih.gov

One key strategy is the modulation of the substituents on the biphenyl rings. In a series of biphenyl H3 receptor antagonists, modifying the steric properties and basicity of terminal groups, as well as the length of the linker connecting them to the biphenyl scaffold, significantly influenced binding affinities. nih.gov Dibasic compounds, in particular, showed high binding affinities in the nanomolar range. nih.gov

Another approach involves the simplification of complex structures to identify the minimal pharmacophore required for activity. In the development of dual NK(1)/NK(2)-receptor antagonists, a series of substituted biphenyl derivatives were prepared to simplify the structure of existing antagonists, leading to compounds with potent affinities for both receptors. nih.gov

The introduction of specific functional groups can also enhance selectivity. For example, in the design of selective PKMYT1 inhibitors, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were developed using structure-based drug design. nih.gov The introduction of key binding interactions with specific amino acid residues of the target protein greatly enhanced the potency and selectivity of the compounds. nih.gov

Table 2: Strategies to Enhance Selectivity and Potency

Strategy Description Example Reference
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to determine the relationship between structure and biological activity.Identification of ortho-biphenyl carboxamides as potent Hedgehog signaling inhibitors by modifying MTP inhibitors. nih.gov nih.gov
Modulation of Substituents Altering the size, shape, and electronic properties of substituents to optimize interactions with the target.Varying terminal groups and linker length in biphenyl H3 receptor antagonists to improve binding affinity. nih.gov nih.gov
Introduction of Specific Functional Groups Adding chemical groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target.Designing 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives to create key interactions with PKMYT1. nih.gov nih.gov
Structural Simplification Reducing the complexity of a lead compound to its essential pharmacophore.Simplifying neurokinin antagonists to create potent dual NK(1)/NK(2)-receptor antagonists with a biphenyl core. nih.gov nih.gov

Prodrug Design Principles for this compound (focused on chemical modification, not administration)

The phenolic hydroxyl groups of this compound are prime targets for prodrug design. nih.govresearchgate.net Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.gov This strategy is often employed to overcome issues such as poor bioavailability, chemical instability, or to achieve targeted drug delivery. nih.govresearchgate.net

A common approach for phenolic compounds is to mask the polar hydroxyl groups, making the molecule more lipophilic and enhancing its ability to cross cell membranes. researchgate.net This can be achieved through various chemical modifications:

Esters: The hydroxyl groups can be converted into esters. These ester prodrugs are often cleaved by esterase enzymes in the body to release the active phenolic compound. nih.gov

Carbonates and Carbamates: Similar to esters, carbonates and carbamates can be used to mask the hydroxyl groups and are designed to be hydrolyzed in vivo. nih.govresearchgate.net Carbamates have been particularly useful in improving metabolic stability. researchgate.net

Phosphates: Phosphate esters can be synthesized to increase the water solubility of a compound. These are then cleaved by alkaline phosphatases in the body to release the active drug. nih.gov

Ethers: Ether linkages can also be used to mask the hydroxyl groups, though their cleavage in vivo can be more challenging to control. nih.gov

The design of these prodrugs can also incorporate targeting strategies. For example, a prodrug can be designed to be a substrate for a specific enzyme that is overexpressed in a particular tissue, such as a tumor, leading to selective drug release. nih.gov Intramolecular cyclization reactions can also be engineered into the prodrug design to control the release kinetics of the active drug. nih.gov

Table 3: Prodrug Strategies for Phenolic Compounds

Prodrug Type Masked Group Cleavage Mechanism Potential Advantage Reference
Ester HydroxylEsterasesImproved lipophilicity and membrane permeability. nih.gov
Carbonate HydroxylHydrolysisMasking of polar groups. nih.gov
Carbamate HydroxylHydrolysisImproved metabolic stability. researchgate.net
Phosphate HydroxylAlkaline PhosphatasesIncreased aqueous solubility. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches using the Biphenyl-Triol Core (conceptual, non-clinical drug development aspects)

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational approaches that can be applied to the development of drugs based on the this compound core. nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein. nih.govdomainex.co.uk If the 3D structure of the target for this compound is known (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD can be used to design novel analogues with improved binding affinity and selectivity. domainex.co.uk The process involves:

Target Identification and Validation: Identifying a biologically relevant target.

Structure Determination: Obtaining the 3D structure of the target.

Binding Site Analysis: Identifying and characterizing the binding pocket of the target. nih.gov

Virtual Screening and Docking: Computationally screening libraries of compounds to predict how they will bind to the target. nih.gov

Lead Optimization: Iteratively modifying the lead compound to improve its interaction with the target, guided by the structural information. domainex.co.uk

Recent advances in artificial intelligence and deep learning are further enhancing the capabilities of SBDD. nih.govarxiv.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govnih.gov LBDD methods use the information from these known active ligands to build a model that predicts the activity of new compounds. Key LBDD approaches include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov

Similarity Searching: Identifying new compounds that are structurally similar to known active ligands. nih.gov

These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and cost of development. nih.gov

Table 4: Comparison of SBDD and LBDD

Approach Requirement Methodology Application for Biphenyl-Triol Core Reference
Structure-Based Drug Design (SBDD) 3D structure of the biological target.Docking, virtual screening, molecular dynamics simulations.Designing analogues that fit optimally into the target's binding site. nih.govdomainex.co.uk
Ligand-Based Drug Design (LBDD) A set of known active ligands.Pharmacophore modeling, QSAR, similarity searching.Building predictive models to design new analogues based on the properties of known active biphenyl-triol derivatives. nih.govnih.gov

Applications of 1,1 Biphenyl 2,4 ,5 Triol and Its Analogues in Advanced Materials and Chemical Sensing

Utilization as a Core Structure in Functional Materials Development

The rigid and planar nature of the biphenyl (B1667301) unit, combined with the potential for functionalization at various positions, makes it an attractive core for designing novel materials with tailored properties.

The hydroxyl groups on [1,1'-Biphenyl]-2,4',5-triol and its analogues can serve as reactive sites for polymerization reactions, allowing for their incorporation into various polymer backbones. This can impart desirable characteristics such as thermal stability, mechanical strength, and specific electronic properties to the resulting polymers.

For instance, biphenol derivatives are key monomers in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics. The synthesis of poly(aryl ether ketone)s (PAEKs) from biphenol-based monomers results in polymers with high melting points and good mechanical and crystallization properties. google.com The incorporation of the biphenyl unit is known to enhance thermo-oxidative stability and toughness. psu.edu A series of amorphous and semicrystalline poly(aryl ether-bisketone)s have been synthesized from bisphenols and 4,4'-bis(p-fluorobenzoyl)biphenyl, yielding high-molecular-weight polymers with excellent thermal stability. psu.edu

Furthermore, fluorinated poly(aryl ether)s prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl exhibit excellent dielectric properties, good thermal stability with 5% weight loss temperatures between 514–555 °C, and high glass transition temperatures (178–226 °C). rsc.org These properties are attributed to the high fluorine content and the twisted biphenyl structures in the polymer chains. rsc.org

The following table summarizes the properties of some polymers derived from biphenyl analogues:

Polymer TypeMonomersKey PropertiesReference(s)
Poly(aryl ether ketone)Biphenol, Bisphenol comonomersHigh melting point (>300°C), good mechanical and crystallization properties. google.com
Poly(aryl ether-bisketone)Bisphenols, 4,4'-bis(p-fluorobenzoyl)biphenylHigh molecular weight, excellent thermal stability. psu.edu
Fluorinated Poly(aryl ether)s4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, Difluoride monomersLow dielectric constant (2.07–2.80), low dielectric loss (0.002–0.006 at 11 GHz), high thermal stability (Td5 > 514°C). rsc.org

Biphenyl derivatives are extensively used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The biphenyl core often serves as a key component of hole-transporting materials (HTMs), which are crucial for efficient device performance. The ability to functionalize the biphenyl scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for facilitating charge injection and transport. mdpi.com

For example, di- and tetra-substituted biphenyl derivatives with naphthylphenyl amine or methoxy (B1213986) groups have been synthesized as novel HTMs. nih.govelsevierpure.com While asymmetrically substituted biphenyls showed lower luminescence efficiencies compared to the symmetric benchmark NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine), a tetrasubstituted biphenyl with two additional methoxy groups exhibited significantly higher luminance and power efficiencies due to better charge balance. nih.govelsevierpure.com

In another study, a wide bandgap and bipolar organic compound, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), was synthesized. This molecule conjugates electron-transporting triazole moieties onto a hole-transporting biphenyl core. nih.govacs.org This design resulted in a material with a wide bandgap of 4.0 eV and balanced electron and hole mobilities, making it a highly efficient host for blue phosphorescent OLEDs. nih.govacs.org The device employing BTBP as the host achieved a maximum external quantum efficiency of 30.2%. nih.gov

The table below highlights the performance of some OLEDs based on biphenyl derivatives:

Biphenyl DerivativeRole in OLEDKey Performance MetricReference(s)
Methoxy-substituted biphenyl (M1N)Hole-Transporting MaterialLuminance efficiency: 4.88 cd/A; Power efficiency: 1.36 lm/W at 100 mA/cm² nih.govelsevierpure.com
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)Bipolar Host MaterialMaximum external quantum efficiency: 30.2% nih.gov

Role as a Ligand in Metal Coordination Chemistry (non-biological applications)

The hydroxyl and other functional groups on biphenyl analogues make them excellent candidates for ligands in coordination chemistry. These ligands can coordinate with metal ions to form metal-organic frameworks (MOFs), which are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.

For example, 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid has been used as a ligand to prepare novel MOFs with cadmium, zinc, and copper. acs.org These MOFs exhibit different topologies and properties depending on the metal ion used. The cadmium-based MOF has a 3D framework, while the zinc and copper-based MOFs form 2D networks. acs.org These materials show high thermal stability and interesting fluorescence and magnetic properties. acs.org

Similarly, fluorinated biphenyldicarboxylate ligands have been used to synthesize a terbium-based MOF that exhibits efficient separation of propyne (B1212725) and propylene. acs.org The fluorine atoms on the ligand play a crucial role in the selective binding of propyne through C-H···F hydrogen bonds. acs.org

The following table summarizes some MOFs based on biphenyl ligands:

Biphenyl LigandMetal Ion(s)MOF Structure and PropertiesReference(s)
3,3′-dimethoxy-4,4′-biphenyldicarboxylic acidCd(II), Zn(II), Cu(II)Forms 3D (Cd) and 2D (Zn, Cu) frameworks with high thermal stability and interesting photophysical properties. acs.org
3,3′,5,5′-tetrafluorobiphenyl-4,4′-dicarboxylic acidTb(III)Forms a MOF (JXNU-6) capable of efficient propyne/propylene separation. acs.org

Development of Chemical Sensors and Probes Based on this compound

The potential for this compound and its analogues to act as recognition elements in chemical sensors is significant. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions with target analytes, leading to a detectable signal.

For instance, poly(amine) biphenyl derivatives have been developed as fluorescent sensors for anions and cations. rsc.org The fluorescence response of these sensors is influenced by the pH and the dihedral angle between the aromatic rings of the biphenyl core. rsc.org

In the realm of electrochemical sensors, while direct application of this compound is not widely reported, the biphenyl scaffold is central to the detection of polychlorinated biphenyls (PCBs). nih.gov Electrochemical sensors for PCBs often rely on modifying the electrode surface with materials that can selectively interact with the biphenyl core of the analytes. nih.gov For example, an electrochemical aptasensor based on a diamond-gold nanocomposite has been developed for the highly sensitive detection of PCB-77, achieving a sub-femtomolar detection limit. bohrium.com

Furthermore, a whole-cell sensing system has been developed for the detection of hydroxylated PCBs (OH-PCBs), which are metabolites of PCBs. nih.gov This system utilizes the recognition of hydroxylated biphenyls by a specific bacterial protein, leading to a bioluminescent signal. nih.gov This demonstrates the principle of using hydroxylated biphenyl structures for selective molecular recognition in sensing applications.

This compound as a Precursor for Specialty Chemicals

The functional groups on this compound make it a valuable starting material for the synthesis of more complex molecules and specialty chemicals. The hydroxyl groups can be readily converted into other functional groups, allowing for a wide range of chemical transformations.

The synthesis of biphenyl derivatives is a mature field with numerous established methods, such as the Suzuki-Miyaura cross-coupling, Ullmann reaction, and Friedel-Crafts acylation. rsc.org These reactions allow for the construction of a vast library of biphenyl-containing compounds with diverse functionalities. For example, hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone have been synthesized as potential drug candidates. nih.gov

The versatility of the biphenyl scaffold is further demonstrated by the synthesis of biphenyl compounds through unconventional gas-phase reactions, highlighting its role as a fundamental building block in various chemical processes. rsc.org The ability to precisely control the substitution pattern on the biphenyl ring is crucial for tailoring the properties of the final products, making compounds like this compound valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. acs.org

Future Directions and Emerging Research Avenues for 1,1 Biphenyl 2,4 ,5 Triol

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing medicinal chemistry and materials science. nih.govdrugdiscoveryonline.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and optimization of novel compounds. nih.gov For [1,1'-Biphenyl]-2,4',5-triol, AI and ML offer a powerful approach to navigate its complex chemical space and predict its therapeutic potential.

Future research can employ AI/ML algorithms for several key purposes:

Virtual Screening and Lead Identification: ML models can be trained on large libraries of compounds with known biological activities to screen for new derivatives of this compound with enhanced properties. nih.gov Techniques like Support Vector Machines (SVM) and Random Forest (RF) can classify compounds as active or inactive for specific biological targets. crimsonpublishers.com

Property Prediction: AI can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of hypothetical derivatives, reducing the time and cost associated with laboratory synthesis and testing. nih.govcrimsonpublishers.com Tools like DeepTox are already used to predict the toxicity of various compounds. crimsonpublishers.com

De Novo Design: Generative models, such as Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry (ORGANIC), can design entirely new molecules based on the this compound scaffold with optimized properties for specific applications. crimsonpublishers.com

Reaction Prediction and Synthesis Planning: AI can assist in designing the most efficient synthetic routes to novel biphenyl-triol derivatives, suggesting reagents and reaction conditions. springerprofessional.de

The application of these computational methods can systematically explore the structure-activity relationships of the this compound core, guiding the synthesis of next-generation compounds with superior performance.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Virtual Screening Using algorithms to screen large databases of virtual compounds to identify potential hits with desired activity. Rapid identification of promising derivatives for further experimental testing.
QSAR Modeling Developing Quantitative Structure-Activity Relationship models to predict the biological activity of new derivatives. Prioritization of synthetic targets and reduction of animal testing.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel compounds. nih.gov Early elimination of candidates with poor pharmacokinetic or toxicity profiles.

| Generative Chemistry | Designing novel molecules with desired properties from scratch using generative adversarial networks (GANs) or other models. crimsonpublishers.com | Discovery of innovative structures beyond existing chemical libraries. |

Exploration of Novel Biocatalytic Pathways for Sustainable Production

Conventional chemical synthesis often relies on harsh conditions and petroleum-based reagents. Biocatalysis, the use of enzymes and whole-cell microorganisms, presents a green and sustainable alternative for chemical production. ucsb.edu The development of biocatalytic pathways for the synthesis of this compound is a promising research avenue that aligns with the principles of green chemistry.

Future research in this area could focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as oxidoreductases and hydrolases, that can perform the specific hydroxylation and coupling reactions required to synthesize the target molecule from simpler, renewable precursors. Directed evolution and protein engineering can be used to improve enzyme stability, activity, and specificity. ucsb.eduyoutube.com

Metabolic Engineering: Engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce this compound through multi-step enzymatic pathways. doaj.org This approach could enable large-scale, cost-effective production from simple carbon sources. doaj.org

Cell-Free Biosynthesis: Utilizing cell-free systems containing the necessary enzymes for synthesis, which can offer higher yields and easier purification compared to whole-cell systems.

The development of such biocatalytic routes would not only provide a more environmentally friendly method for producing this compound but could also enable the creation of novel derivatives that are difficult to access through traditional chemistry.

Table 2: Comparison of Synthetic Approaches for this compound

Feature Traditional Chemical Synthesis Biocatalytic Synthesis
Reagents Often uses harsh chemicals, heavy metals, and organic solvents. Utilizes enzymes or whole cells in aqueous media.
Conditions Typically requires high temperatures and pressures. Operates under mild conditions (ambient temperature and pressure).
Sustainability Often generates significant chemical waste and has a larger environmental footprint. Generally produces less waste, is more energy-efficient, and uses renewable feedstocks.

| Selectivity | Can be challenging to control regioselectivity and stereoselectivity. | Enzymes offer high regio- and stereoselectivity, reducing the need for protecting groups. |

Advanced Nanotechnology Applications of Biphenyl-Triol Derivatives

The unique structural features of this compound, including its rigid biphenyl (B1667301) backbone and multiple hydroxyl groups, make it an attractive candidate for the development of advanced functional materials through nanotechnology. researchgate.net The hydroxyl groups can act as anchoring points for attachment to nanoparticles or as reactive sites for polymerization.

Emerging research could explore the following nanotechnology applications:

Functionalized Nanoparticles: Derivatives of this compound could be used to coat or functionalize nanoparticles (e.g., gold, silver, or iron oxide) to enhance their stability, biocompatibility, and targeting capabilities for applications in drug delivery and bioimaging.

Polymer Nanocomposites: Incorporating biphenyl-triol derivatives into polymer matrices could lead to the development of nanocomposites with enhanced mechanical, thermal, or antioxidant properties.

Anisotropic Nanomaterials: Biphenyl derivatives have been investigated for their use in creating anisotropic nanomaterials like liquid crystals. researchgate.netjcsp.org.pk The specific structure of this compound could be exploited to design novel liquid crystalline materials or chiral dopants. jcsp.org.pk

Nanosensors: The polyphenolic nature of the compound suggests potential for its use in electrochemical or optical sensors for detecting specific analytes, including reactive oxygen species or metal ions.

Table 3: Potential Nanotechnology Applications of this compound Derivatives

Application Area Potential Role of the Compound Example
Nanomedicine Surface coating for nanoparticles to improve drug delivery. Functionalizing liposomes or metallic nanoparticles for targeted cancer therapy.
Materials Science Monomer or cross-linker for high-performance polymers. Creating polymer films with enhanced UV resistance and antioxidant capacity.
Electronics Component in organic light-emitting diodes (OLEDs) or liquid crystal displays (LCDs). nih.gov Development of novel display technologies with improved efficiency and color purity.

| Environmental Science | Active component in nanosensors for pollutant detection. | Designing a sensor for the detection of heavy metals in water. |

Challenges and Opportunities in the Comprehensive Understanding of this compound's Molecular Mechanisms

A complete understanding of how this compound interacts with biological systems at a molecular level is crucial for its rational development as a therapeutic agent or research tool. However, elucidating these mechanisms presents several challenges.

Challenges:

Conformational Flexibility: The biphenyl core can exhibit torsional flexibility, leading to different conformations that may have distinct biological activities. researchgate.net

Multiple Potential Targets: The presence of three hydroxyl groups allows for multiple potential binding interactions with various biological macromolecules, making it difficult to identify the primary target.

Complex Biological Pathways: The compound's effects may result from modulating complex signaling pathways rather than interacting with a single target.

These challenges also present significant research opportunities:

Advanced Spectroscopy and Crystallography: The use of techniques like X-ray crystallography and high-resolution NMR spectroscopy can provide detailed structural information about the compound's interactions with its biological targets.

Computational Modeling: Density Functional Theory (DFT) calculations and molecular dynamics simulations can be used to study the compound's conformational preferences and binding modes, complementing experimental data. researchgate.net

"Omics" Technologies: Systems biology approaches, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with this compound, helping to unravel its mechanism of action.

Table 4: Challenges and Opportunities in Mechanistic Studies

Challenge Opportunity Methodological Approach
Identifying specific biological targets Elucidating the precise proteins or enzymes the compound interacts with. Affinity chromatography, pull-down assays, thermal shift assays.
Understanding conformational dynamics Determining the biologically active conformation of the molecule. NMR spectroscopy, molecular dynamics simulations, single-molecule studies. researchgate.net
Mapping downstream signaling effects Identifying the cellular pathways affected by the compound. Transcriptomics (RNA-seq), proteomics (mass spectrometry), phosphoproteomics.

| Differentiating on-target vs. off-target effects | Distinguishing the intended therapeutic effects from unintended side effects. | Development of chemical probes and use of knockout/knockdown cell lines. |

Potential for this compound as a Research Tool in Fundamental Biological Studies

Beyond its potential therapeutic applications, this compound can serve as a valuable research tool to investigate fundamental biological processes. Its unique chemical structure can be leveraged to probe specific cellular functions.

Potential applications as a research tool include:

Probing Oxidative Stress: Given the antioxidant properties of many polyphenols, this compound could be used to study the role of reactive oxygen species (ROS) in various cellular processes and disease models.

Enzyme Inhibition Studies: It could serve as a scaffold for developing selective inhibitors for specific enzymes, helping to elucidate their roles in biological pathways.

Chemical Probes: By attaching fluorescent tags or other reporter groups to the molecule, it could be converted into a chemical probe for imaging specific cellular components or processes.

Studying Structure-Function Relationships: As a relatively simple polyphenolic biphenyl, it can be used as a model compound to study how hydroxylation patterns on a biphenyl scaffold influence biological activity and physicochemical properties.

The development of this compound and its derivatives as research tools could provide new insights into complex biological systems and accelerate the discovery of new therapeutic targets.

Table 5: this compound as a Potential Research Tool

Research Area Application Rationale
Cell Biology Investigating the cellular response to oxidative stress. The polyphenolic structure suggests potential antioxidant or pro-oxidant activity depending on the cellular context.
Enzymology Serving as a lead structure for developing enzyme inhibitors. The hydroxyl groups and aromatic rings can interact with enzyme active sites.
Biophysical Chemistry Studying the interactions of small molecules with membranes. The amphiphilic nature of the molecule may lead to interactions with lipid bilayers.

| Medicinal Chemistry | Acting as a fragment or scaffold for drug discovery campaigns. | The biphenyl scaffold is a privileged structure in medicinal chemistry. nih.govrsc.org |

Q & A

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-2,4',5-triol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be achieved via Ullmann coupling or Suzuki-Miyaura cross-coupling , leveraging aryl halide intermediates. For example, hydroxyl-protected precursors (e.g., methoxy groups) are coupled, followed by deprotection using BBr₃ or HBr/AcOH . Reaction temperature (80–120°C), catalyst load (e.g., Pd(PPh₃)₄ for Suzuki), and solvent polarity (DMF vs. THF) critically affect yields. Yields typically range from 45% to 72% depending on substitution patterns .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 8.5–9.5 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., para vs. ortho coupling) .
  • FT-IR : Strong O-H stretches (~3200–3500 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm phenolic groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate molecular weight (e.g., 202.21 g/mol for C₁₂H₁₀O₃ analogs) .

Q. How can researchers screen the antioxidant activity of this compound?

  • Methodological Answer : Use DPPH radical scavenging assays (IC₅₀ values) and FRAP (Ferric Reducing Antioxidant Power) . Dissolve the compound in DMSO or ethanol (0.1–100 µM range), and compare to standards like ascorbic acid. Conflicting results may arise from solvent polarity or pH; normalize to control matrices .

Q. What are the key considerations for stability testing of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–10) using HPLC-UV to monitor degradation. Hydroxyl groups are prone to oxidation; use antioxidants (e.g., 0.1% BHT) in storage buffers. Stability is typically highest in neutral to slightly acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine hydrogen-bonding networks and molecular packing. For example, Hirshfeld surface analysis (as in biphenyl dicarboxylate derivatives) quantifies intermolecular interactions (e.g., O-H···O vs. π-π stacking), which influence solubility and receptor binding . Discrepancies in enzyme inhibition data may stem from crystallographic polymorphism or solvent effects .

Q. What advanced strategies can elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer : Use molecular docking simulations (AutoDock Vina) with target enzymes (e.g., COX-2 or tyrosinase) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Compare hydroxyl positioning (meta vs. para) to analogs like Honokiol (a biphenyl diol) to rationalize activity differences .

Q. How can researchers address conflicting data on the compound’s antioxidant efficacy across studies?

  • Methodological Answer : Standardize assays using ORAC (Oxygen Radical Absorbance Capacity) and cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells). Control for variables like intracellular glutathione levels and assay interference from phenolic auto-oxidation. Meta-analyses of IC₅₀ values across studies can identify outliers due to methodological variability .

Q. What analytical methods are suitable for detecting trace quantities of this compound in environmental samples?

  • Methodological Answer : Employ SPE (Solid-Phase Extraction) followed by UHPLC-MS/MS with a C18 column and ESI-negative mode. Optimize MRM transitions (e.g., m/z 201→183 for deprotonated ions). Limit of detection (LOD) can reach 0.1 µg/L in water matrices, validated via spike-recovery tests (70–120% recovery) .

Q. How does the substitution pattern of hydroxyl groups influence the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize positional isomers (e.g., 3,4',5-triol vs. 2,4',5-triol) and compare via SAR-driven assays . For example, para-hydroxyl groups enhance radical scavenging due to resonance stabilization, while ortho-substitutions may sterically hinder enzyme binding. Use QSAR models to predict logP and bioavailability .

Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?

  • Methodological Answer :
    Use Sprague-Dawley rats for oral/intravenous administration. Monitor plasma concentrations via LC-MS/MS. The compound’s low logP (~2.1) suggests moderate absorption; co-administration with piperine (bioenhancer) may improve bioavailability. Biphenyl analogs show t₁/₂ of 4–6 hours, with hepatic glucuronidation as the primary metabolic pathway .

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